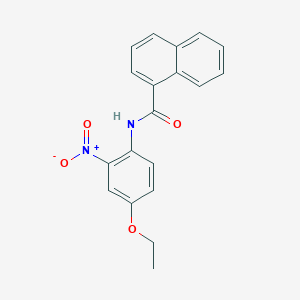

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-25-14-10-11-17(18(12-14)21(23)24)20-19(22)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPIOGLSKNRHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with naphthalene-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.

Major Products Formed

Reduction: 4-ethoxy-2-aminophenyl)naphthalene-1-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Naphthalene-1-carboxylic acid and 4-ethoxy-2-nitroaniline.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide possesses a unique structural configuration characterized by a naphthalene ring system and a nitrophenyl group. The molecular formula is . The synthesis typically involves the reaction of 4-ethoxy-2-nitroaniline with naphthalene-1-carbonyl chloride in the presence of a base like triethylamine. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable for developing novel compounds .

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. In vitro studies have demonstrated significant inhibition against various pathogens, suggesting its potential as an antimicrobial agent .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several pathogens. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 |

| Escherichia coli | 8.0 | 16.0 |

| Pseudomonas aeruginosa | 16.0 | 32.0 |

These results highlight its potential as a candidate for further development in antimicrobial therapies .

Anticancer Activity

In cancer research, the compound has shown promise as a tubulin inhibitor , leading to apoptosis in cancer cells through G2/M phase arrest. For example, studies involving MCF-7 breast cancer cells revealed that the compound effectively inhibited cell proliferation .

Case Studies

Recent studies have underscored the efficacy of this compound in various experimental setups:

- In vitro Studies : Demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with significant biofilm inhibition observed.

- Cancer Research : Showed promise as a tubulin inhibitor in MCF-7 cells, leading to apoptosis through G2/M phase arrest.

These findings support the compound's potential as a lead candidate for developing new therapeutic agents in both antimicrobial and anticancer applications .

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxy-2-nitrophenyl)naphthalene-1-carboxamide

- N-(4-ethoxy-2-aminophenyl)naphthalene-1-carboxamide

- N-(4-ethoxy-2-nitrophenyl)benzamide

Uniqueness

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide is unique due to the presence of both the ethoxy and nitro groups on the phenyl ring, which confer distinct electronic and steric properties

Biological Activity

N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction between 4-ethoxy-2-nitroaniline and naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. This reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion. The compound features both an ethoxy and a nitro group, which contribute to its unique electronic and steric properties.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 |

| Escherichia coli | 8.0 | 16.0 |

| Pseudomonas aeruginosa | 16.0 | 32.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms such as tubulin destabilization and cell cycle arrest. The compound's IC50 values in different cancer cell lines range from 10 to 33 nM, demonstrating significant potency .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10–33 | Tubulin destabilization |

| MDA-MB-231 (triple-negative breast cancer) | 23–33 | Apoptosis induction |

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects on bacterial cells.

- Anticancer Mechanism : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry studies have shown that treatment with this compound results in significant changes in cell cycle distribution, particularly an increase in the G2/M phase population .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their structural properties and biological activities.

Table 3: Comparison of Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxy-2-nitrophenyl)naphthalene-1-carboxamide | Methoxy group instead of ethoxy | Moderate antimicrobial activity |

| N-(4-ethoxy-2-aminophenyl)naphthalene-1-carboxamide | Amino group instead of nitro | Enhanced anticancer properties |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- In vitro Studies : A series of experiments demonstrated its potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with significant biofilm inhibition observed .

- Cancer Research : In a study involving MCF-7 cells, the compound showed promise as a tubulin inhibitor, leading to apoptosis through G2/M phase arrest .

Q & A

Q. What are the optimal synthetic routes for N-(4-ethoxy-2-nitrophenyl)naphthalene-1-carboxamide?

The compound can be synthesized via microwave-assisted coupling of 2-hydroxynaphthalene-1-carboxylic acid with 4-ethoxy-2-nitroaniline in dry chlorobenzene using phosphorus trichloride (PCl₃) as a catalyst. The reaction is conducted at 130°C for 15 minutes under microwave irradiation (500 W), followed by purification via recrystallization from aqueous ethanol, yielding 53–77% depending on substituent positioning . Key characterization includes melting point analysis, IR (e.g., C=O stretch at ~1623 cm⁻¹), and NMR (¹H/¹³C) to confirm carboxamide formation and nitro/ethoxy group integration .

Q. Which spectroscopic techniques are critical for verifying structural integrity?

- IR spectroscopy : Identifies functional groups (amide C=O at ~1623 cm⁻¹, nitro group stretches).

- NMR : ¹H-NMR reveals aromatic proton environments (e.g., δ 8.19 ppm for naphthalene protons) and ethoxy group signals (δ 4.10 ppm, q). ¹³C-NMR confirms carbonyl resonance (~165 ppm) .

- HR-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at 308.12812 m/z) .

Q. How can purity and stability be assessed post-synthesis?

Use HPLC with UV detection (λ = 254 nm) to monitor purity. Stability studies under varying temperatures (4°C, 25°C) and light exposure, coupled with TLC (silica gel, ethyl acetate/hexane), ensure compound integrity over time .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural analysis?

Discrepancies between X-ray diffraction (e.g., bond lengths/angles) and NMR/IR data may arise from dynamic effects (e.g., solvent interactions). Employ SHELXL for crystallographic refinement, ensuring anisotropic displacement parameters and hydrogen bonding networks align with spectroscopic observations. Cross-validate with DFT calculations (e.g., Gaussian) to model electronic environments .

Q. What computational strategies predict biological target interactions for this compound?

- Molecular docking (e.g., Chimera/AMBER): Dock the compound into protein active sites (PDB structures) to assess binding affinities and hydrogen-bonding interactions with residues like histidine or aspartate .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key binding motifs (e.g., π-π stacking with aromatic residues) .

Q. How to design toxicity studies aligned with regulatory guidelines?

Follow ATSDR protocols for systemic toxicity assessment:

- In vitro : HepG2 (hepatic) and HEK293 (renal) cell lines exposed to 0.1–100 µM doses, measuring viability (MTT assay) and oxidative stress markers (ROS, glutathione).

- In vivo : Rodent models (oral/dermal exposure, 28-day study) to evaluate NOAEL (no-observed-adverse-effect level) and histopathological changes in liver/kidney tissues .

Q. What methodologies address conflicting bioactivity data in enzyme inhibition assays?

For inconsistent IC₅₀ values (e.g., photosynthesis inhibition vs. acetylcholinesterase activity):

- Dose-response curves : Replicate assays across multiple batches (n ≥ 3) to rule out batch variability.

- Kinetic studies : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.

- Structural analogs : Compare with derivatives (e.g., methoxy vs. ethoxy substituents) to isolate electronic effects on activity .

Methodological Notes

- Synthetic Optimization : Replace chlorobenzene with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Data Reproducibility : Archive raw spectral data (NMR FIDs, crystallographic .cif files) in public repositories (e.g., Cambridge Crystallographic Data Centre) .

- Toxicology Compliance : Adhere to OECD Test Guidelines 407 (repeated-dose toxicity) and 471 (genotoxicity) for regulatory submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.